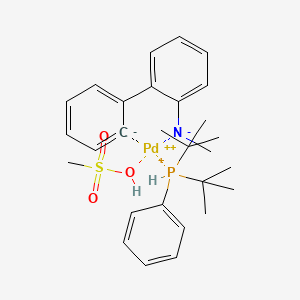
(tBu)2PPh Pd G4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound di-tert-butyl(phenyl)phosphine palladium(II) chloride (commonly referred to as (tBu)2PPh Pd G4) is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it bench-stable and soluble in most organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl(phenyl)phosphine palladium(II) chloride typically involves the reaction of di-tert-butyl(phenyl)phosphine with a palladium(II) precursor. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for di-tert-butyl(phenyl)phosphine palladium(II) chloride are similar to laboratory synthesis but on a larger scale. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
化学反应分析
Types of Reactions: Di-tert-butyl(phenyl)phosphine palladium(II) chloride is involved in various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, organometallic reagents (e.g., organoboranes, organostannanes), and bases (e.g., potassium carbonate, sodium tert-butoxide). The reactions are typically carried out under inert atmospheres and at elevated temperatures .
Major Products Formed: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Di-tert-butyl(phenyl)phosphine palladium(II) chloride has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds .
- Biology : It is used in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : It is used in the production of fine chemicals, polymers, and advanced materials .
作用机制
The mechanism by which di-tert-butyl(phenyl)phosphine palladium(II) chloride exerts its effects involves the formation of a palladium(0) species from the palladium(II) precursor. This palladium(0) species then participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired cross-coupled products . The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-heteroatom bonds .
相似化合物的比较
Similar Compounds:
- Di-tert-butyl(methyl)phosphine palladium(II) chloride
- Tri-tert-butylphosphine palladium(II) chloride
- Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G3)
- Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G2)
Uniqueness: Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G4) is unique due to its high stability, solubility in organic solvents, and effectiveness in a wide range of cross-coupling reactions. Its fourth-generation palladacycle structure provides enhanced reactivity and selectivity compared to earlier generations .
属性
分子式 |
C28H39NO3PPdS+ |
|---|---|
分子量 |
607.1 g/mol |
IUPAC 名称 |
ditert-butyl(phenyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C14H23P.C13H11N.CH4O3S.Pd/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-11H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI 键 |
HNPVFOWAHHISLZ-UHFFFAOYSA-O |
规范 SMILES |
CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
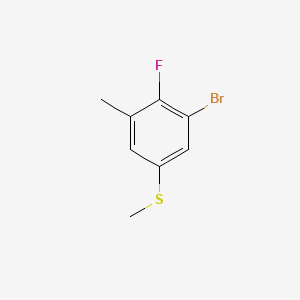


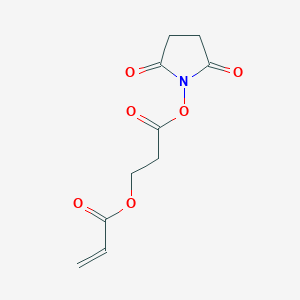
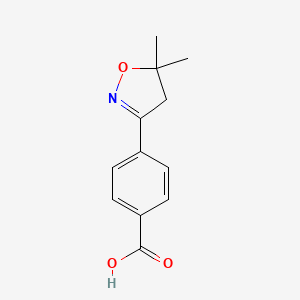
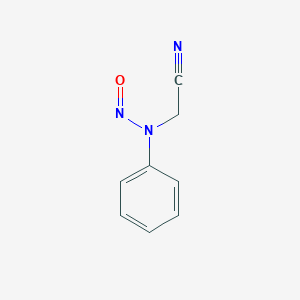

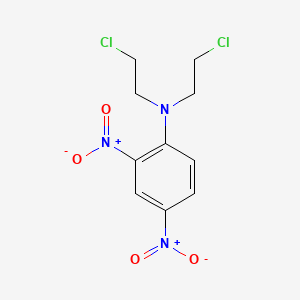
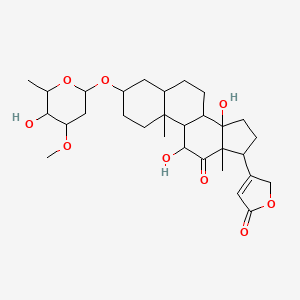
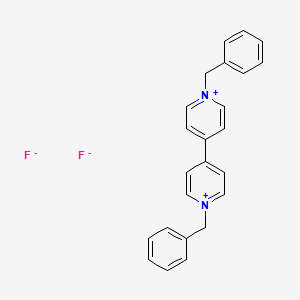
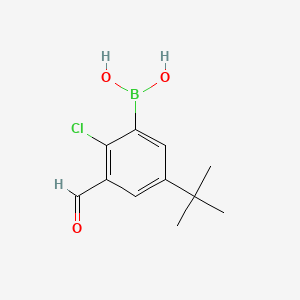
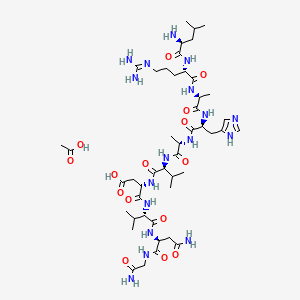
![18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene](/img/structure/B14757282.png)
